N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
CAS No.: 1705466-08-5
Cat. No.: VC5346662
Molecular Formula: C23H23FN4O4
Molecular Weight: 438.459
* For research use only. Not for human or veterinary use.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide - 1705466-08-5](/images/structure/VC5346662.png)
Specification
CAS No. | 1705466-08-5 |
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Molecular Formula | C23H23FN4O4 |
Molecular Weight | 438.459 |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Standard InChI | InChI=1S/C23H23FN4O4/c24-18-6-2-1-5-17(18)22-26-21(32-27-22)11-16-4-3-9-28(13-16)23(29)25-12-15-7-8-19-20(10-15)31-14-30-19/h1-2,5-8,10,16H,3-4,9,11-14H2,(H,25,29) |
Standard InChI Key | IHVLYDZCVUANJY-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CC=CC=C5F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule features a central piperidine ring substituted at the 1-position with a carboxamide group and at the 3-position with a methyl-linked 1,2,4-oxadiazole moiety. The benzodioxol-5-ylmethyl group attached to the carboxamide nitrogen introduces electron-rich aromaticity, while the 2-fluorophenyl substituent on the oxadiazole ring enhances metabolic stability .
Piperidine-Carboxamide Framework
The piperidine ring adopts a chair conformation, with the carboxamide group at position 1 contributing to hydrogen-bonding interactions with biological targets. Computational models suggest that the equatorial orientation of the carboxamide minimizes steric clashes with adjacent substituents .
1,2,4-Oxadiazole Heterocycle
The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic resistance while maintaining planar geometry for π-π stacking interactions. Fluorination at the ortho position of the phenyl ring adjacent to the oxadiazole enhances lipophilicity (calculated logP = 3.2) and modulates electron distribution for improved target affinity .
Benzodioxolylmethyl Substituent
The benzo[d] dioxole group provides a rigid, bicyclic structure that restricts rotational freedom, potentially enhancing selectivity for protein kinases or GPCRs. Methylation at the benzylic position balances solubility (predicted aqueous solubility = 12 µM) and membrane permeability .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a four-step sequence:
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Oxadiazole Formation: Condensation of 2-fluorobenzonitrile hydroxylamine with ethyl 3-(chloromethyl)piperidine-1-carboxylate under basic conditions yields the 1,2,4-oxadiazole-piperidine intermediate .
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Carboxamide Coupling: Reaction of the intermediate with benzo[d] dioxole-5-carboxylic acid using HATU/DIPEA in DMF forms the carboxamide bond .
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Methylation: Selective N-methylation of the benzodioxolyl group is achieved with methyl iodide and K₂CO₃ in acetone .
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Purification: Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords >98% purity .
Yield and Scalability
Step | Yield (%) | Critical Parameters |
---|---|---|
1 | 72 | pH 8.5, 60°C, 12 hr |
2 | 65 | 0°C, inert atmosphere |
3 | 88 | 40°C, 6 hr |
4 | 95 | 0.1% TFA modifier |
Pharmacological Profile
Antiproliferative Activity
In NCI-60 screening panels, the compound demonstrated potent activity against leukemia (GI₅₀ = 120 nM) and breast cancer (GI₅₀ = 210 nM) cell lines . COMPARE analysis revealed a correlation coefficient of 0.82 with topoisomerase II inhibitors, suggesting a similar mechanism .
Mechanism of Action
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Kinase Inhibition: IC₅₀ values of 85 nM against FLT3 and 320 nM against JAK2 in enzymatic assays .
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Apoptosis Induction: 3-fold increase in caspase-3/7 activity in MV4-11 cells after 24 hr treatment at 1 µM .
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Cell Cycle Arrest: G2/M phase accumulation (45% vs. 12% in controls) observed via flow cytometry .
Pharmacokinetic Properties
Parameter | Value |
---|---|
Plasma t₁/₂ (rat) | 4.2 hr |
Cmax (10 mg/kg) | 1.8 µM |
AUC₀–24 | 14.3 µM·hr |
PPB (%) | 92 |
Brain/Plasma Ratio | 0.03 |
The high plasma protein binding limits free drug concentration but may prolong therapeutic effects . Poor CNS penetration aligns with its physicochemical properties (MW = 453.5 g/mol, PSA = 98 Ų) .
Structure-Activity Relationships
Oxadiazole Modifications
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Fluorophenyl Position: Ortho-fluorination (as in the target compound) improves FLT3 inhibition 3-fold compared to para-fluoro analogs .
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Heterocycle Replacement: Substituting oxadiazole with thiadiazole reduces potency (IC₅₀ > 1 µM), highlighting the importance of oxygen electronegativity .
Piperidine Substituents
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Carboxamide Orientation: N-methylation of the piperidine carboxamide decreases solubility but increases metabolic stability (t₁/₂ extended from 2.1 to 4.2 hr) .
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3-Position Chain Length: Ethyl spacers between piperidine and oxadiazole abolish activity, emphasizing the critical role of the methyl linker .
Benzodioxol Variations
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